6-ethoxy-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
6-ethoxy-2,3-dihydro-1H-indole-2,3-dione, otherwise known as 6-ethoxyindole-2,3-dione, is an organic compound containing a six-membered heterocyclic ring system. It has been used in scientific research as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material in the synthesis of pharmaceuticals and other organic compounds. This compound has become increasingly important in the field of organic synthesis due to its high reactivity and its ability to form a variety of derivatives.
Scientific Research Applications
Cancer Treatment
Scientific Field: Medical and Pharmaceutical Research
Methods of Application: While the specific methods of application for “6-ethoxy-2,3-dihydro-1H-indole-2,3-dione” are not mentioned, indole derivatives are generally used in drug formulations and administered to patients as part of their cancer treatment regimen .
Treatment of Various Disorders
Scientific Field: Medical and Pharmaceutical Research
Methods of Application: As with cancer treatment, indole derivatives are typically used in drug formulations and administered to patients as part of their treatment regimen . The specific methods of application for “6-ethoxy-2,3-dihydro-1H-indole-2,3-dione” are not mentioned.
Antiviral Activity
Scientific Field: Medical and Pharmaceutical Research
Methods of Application: While the specific methods of application for “6-ethoxy-2,3-dihydro-1H-indole-2,3-dione” are not mentioned, indole derivatives are generally used in drug formulations and administered to patients as part of their treatment regimen .
Anti-Inflammatory Activity
Scientific Field: Medical and Pharmaceutical Research
Methods of Application: While the specific methods of application for “6-ethoxy-2,3-dihydro-1H-indole-2,3-dione” are not mentioned, indole derivatives are generally used in drug formulations and administered to patients as part of their treatment regimen .
Anti-HIV Activity
Scientific Field: Medical and Pharmaceutical Research
Methods of Application: While the specific methods of application for “6-ethoxy-2,3-dihydro-1H-indole-2,3-dione” are not mentioned, indole derivatives are generally used in drug formulations and administered to patients as part of their treatment regimen .
Antioxidant Activity
Scientific Field: Medical and Pharmaceutical Research
Methods of Application: While the specific methods of application for “6-ethoxy-2,3-dihydro-1H-indole-2,3-dione” are not mentioned, indole derivatives are generally used in drug formulations and administered to patients as part of their treatment regimen .
properties
IUPAC Name |
6-ethoxy-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-6-3-4-7-8(5-6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGUKPZQIPNZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306883 | |
Record name | 1H-Indole-2,3-dione, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-2,3-dihydro-1H-indole-2,3-dione | |
CAS RN |
1146290-20-1 | |
Record name | 1H-Indole-2,3-dione, 6-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-2,3-dione, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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